N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C15H14F3NO2S |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)13-6-8-14(9-7-13)22(20,21)19-11-10-12-4-2-1-3-5-12/h1-9,19H,10-11H2 |
InChI Key |
KFEJPHFWLORRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
- Reactants :
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2-Phenylethylamine
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane)
Detailed Procedure
Preparation of Reaction Mixture :
- In a suitable reaction flask, dissolve 4-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane.
- Add triethylamine to the solution to neutralize the hydrochloric acid generated during the reaction.
Addition of 2-Phenylethylamine :
- Slowly add 2-phenylethylamine to the reaction mixture while stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
-
- The reaction is typically conducted at room temperature for several hours until completion.
- After completion, the mixture is washed with water to remove excess reagents and triethylamine.
-
- The organic phase is separated and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide as a solid.
-
- The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Yield and Purity
The yield of this synthesis method can vary but is typically around 70-90%. The purity of the final product can be assessed using high-performance liquid chromatography (HPLC), with purities often exceeding 95%.
| Step | Description | Yield (%) |
|---|---|---|
| Reaction Setup | Mixing reactants in dichloromethane | N/A |
| Addition of Amine | Slow addition of 2-phenylethylamine | N/A |
| Workup | Washing and drying organic phase | N/A |
| Final Product Isolation | Removal of solvent and recrystallization | 70-90% |
Other methods for synthesizing similar sulfonamide compounds have been reported, including variations in the choice of solvents and bases or using different amines:
Chlorosulfonation Method
An alternative approach involves chlorosulfonating an acetylated derivative of phenylethylamine followed by hydrolysis to yield the desired sulfonamide:
- Acetylate phenylethylamine using acetic acid.
- Perform chlorosulfonation with chlorosulfonic acid.
- Hydrolyze the resulting intermediate in alkaline conditions.
This method can provide different yields and purities depending on specific conditions and reagents used.
The preparation of this compound primarily involves a straightforward nucleophilic substitution reaction between 4-(trifluoromethyl)benzenesulfonyl chloride and 2-phenylethylamine, yielding a compound with significant pharmacological potential. Variations in synthesis methods can offer alternative pathways to achieve similar or enhanced yields and purities.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Antimicrobial Properties
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various drug-resistant bacterial strains, potentially offering a new avenue for combating antibiotic resistance . The mechanism of action may involve disruption of bacterial cell membrane integrity due to the compound's lipophilic nature.
Antitumor Activity
Research has highlighted the antitumor potential of this compound, particularly in inhibiting specific cancer cell lines. The sulfonamide moiety is known to enhance the cytotoxic effects against cancer cells by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may have therapeutic applications in oncology .
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have focused on optimizing synthetic pathways to improve yield and purity. For instance, novel synthetic routes have been explored to create derivatives with enhanced biological activities .
Case Study: Inhibition of Carbonic Anhydrases
A notable case study involved synthesizing benzenesulfonamide derivatives that inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. Compounds similar to this compound showed selective inhibition against CA IX, demonstrating potential for developing targeted cancer therapies . The inhibition of CAs can also lead to antibacterial effects, highlighting the dual therapeutic potential of these compounds.
Mechanism of Action
The mechanism by which N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electron-Withdrawing Groups : The para-CF₃ group in all compounds enhances resistance to oxidative metabolism, a critical feature in drug design .
- Biological Activity : Celecoxib derivatives () highlight the role of trifluoromethyl-sulfonamides in targeting cyclooxygenase enzymes, whereas pyridinyl () or indolyl () variants may target kinases or microbial pathways.
Physicochemical Properties
Table 2: Analytical and Spectroscopic Data
Key Observations:
Biological Activity
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group attached to a phenylethyl chain and a trifluoromethyl substituent on the benzene ring. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity.
Cardiovascular Effects
Recent studies have indicated that benzenesulfonamide derivatives can significantly influence cardiovascular parameters. For instance, research focused on 4-(2-amino-ethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance in an isolated rat heart model. This effect was attributed to the compound's interaction with calcium channels, suggesting that similar derivatives like this compound may exhibit comparable cardiovascular effects through similar mechanisms .
Enzyme Inhibition
Benzenesulfonamides have also been explored as inhibitors of carbonic anhydrases (CAs), which play crucial roles in physiological processes. Compounds with similar structures have shown selective inhibition against CA IX, with IC50 values indicating strong enzyme inhibition. This suggests that this compound could also be evaluated for its inhibitory effects on various enzymes involved in metabolic pathways .
Study 1: Cardiovascular Impact
A study investigated the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure using isolated rat hearts. The results indicated that certain modifications in the chemical structure led to significant changes in cardiovascular responses. The study concluded that compounds interacting with calcium channels could serve as potential therapeutic agents for cardiovascular diseases .
Study 2: Antimicrobial Efficacy
In another investigation, a series of benzenesulfonamide derivatives were tested for their antimicrobial properties against Mycobacterium abscessus complex strains. The results demonstrated that specific substitutions greatly enhanced antimicrobial activity compared to traditional antibiotics, positioning these compounds as promising candidates for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Interaction : Similar compounds have been shown to inhibit L-type calcium channels, leading to reduced vascular resistance and altered perfusion pressure.
- Enzyme Inhibition : The ability to inhibit carbonic anhydrases suggests a mechanism where the compound could interfere with critical metabolic processes.
- Antimicrobial Action : The structural attributes may allow for effective binding to bacterial targets, disrupting essential functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
